BenchChemオンラインストアへようこそ!

Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione

Spirobarbiturate Conformational rigidity GABA_A receptor

Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (CAS 63990-07-8), also designated Sodium spiro(2,3,4,5-tetramethylcyclopentane barbiturate), is a spirocyclic barbiturate derivative featuring a fully methyl-substituted cyclopentane ring spiro-fused at the C5 position of the barbituric acid core. It belongs to the 7,9-diazaspiro[4.5]decane-6,8,10-trione series developed originally by Eli Lilly in the 1940s–1950s as short-acting intravenous anesthetic candidates.

Molecular Formula C12H17N2NaO3
Molecular Weight 260.26 g/mol
CAS No. 63990-07-8
Cat. No. B11857293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
CAS63990-07-8
Molecular FormulaC12H17N2NaO3
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESCC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+]
InChIInChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1
InChIKeyLKLIRHHCRZTXFJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,2,3,4-Tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (CAS 63990-07-8): Spirobarbiturate Sodium Salt Procurement Overview


Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (CAS 63990-07-8), also designated Sodium spiro(2,3,4,5-tetramethylcyclopentane barbiturate), is a spirocyclic barbiturate derivative featuring a fully methyl-substituted cyclopentane ring spiro-fused at the C5 position of the barbituric acid core . It belongs to the 7,9-diazaspiro[4.5]decane-6,8,10-trione series developed originally by Eli Lilly in the 1940s–1950s as short-acting intravenous anesthetic candidates [1]. The compound carries the molecular formula C12H17N2NaO3 (MW 260.27) and exists as a water-soluble monosodium salt, conforming to the general spirobarbituric acid sodium salt class described in foundational patent US2561688 [1]. It is catalogued in chemical toxicity databases and is regulated as a psychotropic substance under South Korean narcotics control legislation [2][3].

Why Generic Substitution of Sodium 1,2,3,4-Tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione Is Not Straightforward


Spirobarbiturates within the 7,9-diazaspiro[4.5]decane series are not interchangeable despite sharing a common core scaffold. The foundational Eli Lilly screening program evaluated over 50 spirobarbiturate analogs and found that subtle variations in cyclopentane ring alkyl substitution profoundly altered pharmacological profiles, with only one compound—spiro(2'-ethyl-3',5'-dimethyl cyclopentane) thiobarbituric acid—emerging as clinically promising [1]. Alkyl substitution pattern governs the lipophilicity, pKa, and GABA_A receptor modulation kinetics of each analog, meaning a 1,2,3,4-tetramethyl substitution cannot be presumed bioequivalent to 1-ethyl-2,4-dimethyl (spirobarbital) or 1,4-dimethyl variants [2]. Furthermore, CAS 63990-07-8 has been erroneously cross-referenced with 2-(2-nitrophenyl)sulfanylacetic acid (C8H7NO4S) in certain databases, introducing procurement risk that requires rigorous identity verification .

Quantitative Differentiation Evidence for Sodium 1,2,3,4-Tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (CAS 63990-07-8)


Spirocyclic Scaffold vs. Non-Spiro Secobarbital Sodium: Identical Molecular Formula, Fundamentally Different Architecture

CAS 63990-07-8 shares the identical molecular formula C12H17N2NaO3 with secobarbital sodium (CAS 309-43-3), yet the two compounds differ fundamentally in molecular topology. Secobarbital sodium is a linear 5,5-disubstituted barbiturate bearing an allyl and a 1-methylbutyl side chain at C5 [1]. In contrast, CAS 63990-07-8 incorporates a spiro-fused 1,2,3,4-tetramethylcyclopentane ring at the C5 position, creating a conformationally constrained, three-dimensional architecture . The spiro constraint locks the C5 substituents into a defined spatial orientation, which the comparative SAR literature on spirobarbiturates identifies as a critical determinant of allosteric activity at GABA_A receptors—distinguishing inhibitory PAMs from excitatory NAMs or null allosteric ligands (NALs) [2].

Spirobarbiturate Conformational rigidity GABA_A receptor SAR

Tetramethyl Cyclopentane Substitution vs. Spirobarbital (1-Ethyl-2,4-dimethyl): Alkyl Pattern Differentiation

The target compound bears four methyl substituents at cyclopentane positions 1,2,3,4, whereas the most clinically characterized spirobarbiturate—spirobarbital (CAS 72035-36-0, sodium salt CAS 12262-77-0)—carries one ethyl and two methyl groups (1-ethyl-2,4-dimethyl) [1]. The 1,4-dimethyl analog (CAS 63989-90-2) and the 1,4-diethyl-7-methyl analog (CAS 64012-00-6) represent further comparator variants within the same CAS number cluster (63989–64012 range) . The foundational spirobarbiturate screening program demonstrated that alkyl substitution pattern on the spiro-fused cyclopentane ring determines duration of CNS depression, with the trimethyl-ethyl analog identified as the most promising among >50 candidates tested against pentobarbital and thiopental standards [2]. The tetramethyl variant represents the maximally methylated member of this series. In barbiturate SAR, increased alkyl substitution at the cyclopentane ring is predicted to elevate lipophilicity and may alter onset/duration kinetics relative to less substituted analogs—though direct head-to-head hypnotic data for CAS 63990-07-8 are not available in the published literature [3].

Alkyl substitution Lipophilicity Structure-activity relationship Duration of action

Sodium Salt Form and Aqueous Solubility: Enabling Parenteral Administration vs. Free Acid Forms

CAS 63990-07-8 is supplied as the monosodium salt (C12H17N2NaO3), consistent with the general principle established in US2561688 that spirobarbituric acids in their free acid form have relatively low water solubility, whereas sodium salt formation renders them water-soluble and suitable for parenteral administration [1]. The patent explicitly teaches that 'for pharmaceutical use, a soluble salt is preferred, for example, the sodium salt' [1]. The sodium salt of spirobarbiturates is rapidly absorbed in contrast to the free acids [2]. PINPOOLS B2B data lists a melting point of approximately 100°C for the compound class and hazard classification 6.1(b) with UN 2811 6.1/PG 3, consistent with other spirobarbiturate sodium salts [3]. The Korean narcotics database entry confirms the molecular composition as C 55.38%, H 6.58%, N 10.76%, Na 8.83%, O 18.44% [4].

Sodium salt Aqueous solubility Parenteral formulation Ionization

Regulatory Classification: Psychotropic Substance Status Under South Korean Narcotics Control Law

CAS 63990-07-8 (identified by molecular formula C12H17N2NaO3) is listed in the South Korean narcotics control database as a psychotropic substance under Article 2, Paragraph 3, Subparagraph Na of the Narcotics Control Act [1]. This regulatory classification places it among controlled psychotropic substances, imposing specific licensing, import/export documentation, and handling requirements that differ from non-controlled spiro compounds. This regulatory status contrasts with spirobarbital (CAS 72035-36-0 / 12262-77-0), which has a UNII identifier (LR477QH2IL) and FDA registration as a known pharmaceutical ingredient [2], but whose regulatory scheduling varies by jurisdiction.

Regulatory compliance Psychotropic substance Controlled substance Import/export

CAS Registry Identity Ambiguity: Cross-Referencing Error with 2-(2-Nitrophenyl)sulfanylacetic Acid Demands Procurement Vigilance

A critical procurement risk exists: CAS 63990-07-8 is inconsistently registered across chemical databases. Chemsrc (2017) and several other databases list this CAS number as corresponding to 2-(2-nitrophenyl)sulfanylacetic acid (C8H7NO4S, MW 213.21) , while CheMenu, CymitQuimica, DrugFuture, and PINPOOLS correctly assign it to Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (C12H17N2NaO3, MW 260.27) [1]. This dual identity means that CAS-number-only searches can retrieve structurally unrelated compounds. The spirobarbiturate identity is confirmed by: (a) systematic IUPAC name consistency across multiple vendor catalogs, (b) inclusion in the DrugFuture spirobarbiturate toxicity database alongside structurally coherent analogs, and (c) listing in the RightAnswer Knowledge database alongside the trimethyl and dimethyl-ethyl spirobarbiturate series [1][2].

CAS registry Database integrity Identity verification Quality control

Vendor-Supplied Purity Specification: 97% Baseline for Research-Grade Procurement

CheMenu lists CAS 63990-07-8 at 97% purity (Catalog Number CM215854) as the only publicly available purity specification for this compound . This purity level is comparable to the 97% specification for the unsubstituted parent scaffold 7,9-diazaspiro[4.5]decane-6,8,10-trione (CAS 56209-30-4, Catalog CM215056) from the same vendor . In contrast, USP-grade secobarbital sodium—which shares the same molecular formula—is specified at 98.5%–100.5% purity on a dried basis [1], representing a pharmaceutical-grade rather than research-grade standard. No pharmacopeial monograph exists for CAS 63990-07-8, meaning all procurement is for research use only.

Purity specification Quality control Research grade Vendor comparison

Recommended Research Application Scenarios for Sodium 1,2,3,4-Tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione (CAS 63990-07-8)


GABA_A Receptor Allosteric Modulator Screening: Spiro-Constrained Barbiturate SAR Libraries

The conformational rigidity imposed by the spiro-fused tetramethylcyclopentane ring makes CAS 63990-07-8 a uniquely constrained member of barbiturate-focused compound libraries for GABA_A receptor allosteric modulator screening. As demonstrated by Jayakar et al. (2025), conformationally constrained spiro-analogs of barbiturates can exhibit intermediate allosteric activity distinct from both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), including the newly characterized null allosteric ligand (NAL) phenotype [1]. The tetramethyl analog fills a specific substitution-space position—maximal cyclopentane methylation with unsubstituted barbituric acid nitrogens—that is not represented among the >50 spiro-analogs characterized in that study. Researchers investigating the structural determinants of barbiturate efficacy, desensitization enhancement, and anesthetic reversal at GABA_A receptors can use this compound to probe the effect of symmetric, fully methylated cyclopentane constraint on allosteric pharmacology.

Physicochemical Profiling of Spirobarbiturate Alkyl Substitution Series: logP and Solubility Correlation

The systematic variation of cyclopentane alkyl substitution across the 7,9-diazaspiro[4.5]decane series—from 1,4-dimethyl (CAS 63989-90-2) through trimethyl and mixed ethyl-methyl variants to the fully methylated tetramethyl analog (CAS 63990-07-8)—provides a natural SAR series for correlating alkyl substitution with experimentally determined logP, aqueous solubility, and pKa. The partition coefficient data reported for cycloalkane-1',5-spirobarbituric acids established that alicyclic methylene group contribution to partitioning depends on ring size [2], but the effect of progressive methylation on a constant cyclopentane ring size has not been systematically published. Procurement of CAS 63990-07-8 as the terminal member of this alkyl substitution series enables complete dataset generation for quantitative structure-property relationship (QSPR) modeling.

Forensic and Toxicological Reference Standard Development for Spirobarbiturate Identification

The inclusion of CAS 63990-07-8 in the DrugFuture chemical toxicity database alongside structurally coherent spirobarbiturate analogs [3] and the documented CAS registry ambiguity with 2-(2-nitrophenyl)sulfanylacetic acid underscore the need for authenticated reference standards of this compound in forensic toxicology laboratories. As spirobarbiturates represent a historically significant but under-characterized subclass of CNS depressants, having a verified reference standard enables development of GC-MS and LC-MS/MS methods capable of distinguishing spirobarbiturates from conventional barbiturates sharing the same molecular formula (e.g., secobarbital). The compound's regulatory listing as a psychotropic substance in South Korea [4] further supports its relevance for international toxicology reference collections.

Barbiturate Sodium Salt Formulation and Stability Studies for Parenteral Delivery Research

The sodium salt form of CAS 63990-07-8, consistent with the formulation strategy taught in US2561688 for enabling parenteral administration of otherwise poorly water-soluble spirobarbituric acids [5], makes it a relevant model compound for studying the stability of barbiturate sodium salts in aqueous solution. Barbiturate salts are known to yield highly alkaline solutions upon dissolution and are susceptible to hydrolysis under alkaline conditions [6], factors critical to intravenous formulation development. Comparative stability studies between this tetramethyl sodium salt and spirobarbital sodium (CAS 12262-77-0) can reveal whether increased cyclopentane methylation influences hydrolysis kinetics or solution stability, with direct implications for any future parenteral formulation development.

Quote Request

Request a Quote for Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.